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Compound of Interest

Compound Name: 3-Aminobutan-1-ol

Cat. No.: B1281174 Get Quote

Technical Guide: (3S)-3-Aminobutan-1-ol
For Researchers, Scientists, and Drug Development Professionals

Compound Identification
Identifier Value

IUPAC Name (3S)-3-aminobutan-1-ol

SMILES C--INVALID-LINK--CCO

CAS Number 61477-39-2

Molecular Formula C4H11NO

Molecular Weight 89.14 g/mol

Physicochemical and Spectral Data
A summary of key physicochemical and spectral properties for 3-aminobutan-1-ol is provided

below. Data for the specific (3S)-enantiomer are included where available.

Table 1: Physicochemical Properties
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Property Value Source

Appearance Colorless to Light Yellow Oil [1]

Boiling Point 168 °C [2]

Density 0.927 g/cm³ [1][2]

Flash Point 56 °C [2]

pKa 15.00 ± 0.10 (Predicted) [2]

Specific Rotation [α]D²² +11.65° (c = 1.22 in EtOH) [3]

Table 2: Spectral Data for (3S)-3-aminobutan-1-ol

Technique Data Source

¹H NMR (300 MHz, DMSO-d6)

δ 4.48 (3H, s), 3.47 (2H, s),

2.96 (1H, s), 1.47-1.41 (2H, q),

1.02-0.99 (3H, d)

[3]

LC-MS (ESI) m/z = 90 [M+H]⁺ [3]

Role in Drug Development and Chiral Synthesis
(3S)-3-aminobutan-1-ol is a valuable chiral building block in asymmetric synthesis.[4] Its

enantiomer, (R)-3-aminobutan-1-ol, is a critical intermediate in the synthesis of the

antiretroviral drug dolutegravir, which is an HIV integrase inhibitor.[5] The chiral nature of these

amino alcohols is crucial for the biological activity of the final pharmaceutical product. The (R)-

enantiomer, for instance, serves as a key component that interacts with the active site of HIV

integrase.[5]

While the (S)-enantiomer is not directly incorporated into dolutegravir, its availability is

important for structure-activity relationship (SAR) studies and the synthesis of other potentially

bioactive molecules. Chiral 1,3-amino alcohols are key structural motifs in numerous natural

products and medicinal compounds.[6]
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The logical workflow for the role of the enantiomer, (R)-3-aminobutan-1-ol, in the synthesis of

Dolutegravir is illustrated below. This highlights the importance of this class of chiral molecules

in pharmaceutical manufacturing.

Role of (R)-3-Aminobutan-1-ol in Dolutegravir Synthesis
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Caption: Workflow of (R)-3-aminobutan-1-ol in Dolutegravir synthesis.

Experimental Protocols
Synthesis of (3S)-3-aminobutan-1-ol
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This protocol describes the synthesis of (3S)-3-aminobutan-1-ol via the deprotection of (S)-

benzyl(4-hydroxybutan-2-yl)carbamate.[3]

Materials:

(S)-benzyl(4-hydroxybutan-2-yl)carbamate

Methanol (MeOH)

Palladium on carbon (10% Pd/C)

Hydrogen (H₂) gas

1000 mL round-bottom flask

Filtration apparatus

Rotary evaporator

Procedure:

To a 1000 mL round-bottom flask, add a solution of (S)-benzyl(4-hydroxybutan-2-

yl)carbamate (30 g, 134.4 mmol, 1.00 eq.) in methanol (500 mL).

Carefully add palladium on carbon (3 g, 0.10 eq.) to the solution.

Seal the flask and place the reaction mixture under a hydrogen atmosphere.

Stir the mixture at 25 °C for 12 hours.

Upon reaction completion, remove the solid catalyst by filtration.

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield (3S)-3-
aminobutan-1-ol as a colorless oil.

Expected Yield: Approximately 11.7 g (92% yield).[3]

The synthesis workflow is depicted in the following diagram.
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Synthesis Workflow for (3S)-3-aminobutan-1-ol
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Caption: Synthesis workflow for (3S)-3-aminobutan-1-ol.

Conclusion
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(3S)-3-aminobutan-1-ol is a significant chiral intermediate with applications in synthetic

organic chemistry and drug discovery. The protocols and data provided in this guide offer a

foundational resource for researchers working with this compound. Its structural similarity to

key pharmaceutical intermediates underscores the importance of this class of chiral amino

alcohols in the development of modern therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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